molecular formula C20H21BrO B15195042 2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone CAS No. 30765-56-1

2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B15195042
CAS No.: 30765-56-1
M. Wt: 357.3 g/mol
InChI Key: QUILCJBMGKHGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom, a dimethyl group, and a methylbenzyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone typically involves multi-step organic reactions. One common approach might include:

    Bromination: Introduction of the bromine atom to the naphthalenone core.

    Alkylation: Addition of the dimethyl and methylbenzyl groups under specific conditions.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into more saturated analogs.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium cyanide (NaCN).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.

Biology and Medicine

In biological and medicinal research, derivatives of this compound might be explored for their potential pharmacological activities. For instance, they could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,4-dimethyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the methylbenzyl group.

    4,4-Dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom.

    2-Bromo-4,4-dimethyl-2-(phenyl)-3,4-dihydro-1(2H)-naphthalenone: Has a phenyl group instead of a methylbenzyl group.

Uniqueness

The presence of both the bromine atom and the methylbenzyl group in 2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and potential biological activity.

Properties

CAS No.

30765-56-1

Molecular Formula

C20H21BrO

Molecular Weight

357.3 g/mol

IUPAC Name

2-bromo-4,4-dimethyl-2-[(2-methylphenyl)methyl]-3H-naphthalen-1-one

InChI

InChI=1S/C20H21BrO/c1-14-8-4-5-9-15(14)12-20(21)13-19(2,3)17-11-7-6-10-16(17)18(20)22/h4-11H,12-13H2,1-3H3

InChI Key

QUILCJBMGKHGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2(CC(C3=CC=CC=C3C2=O)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.